![molecular formula C7H4N4O2S3 B215251 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine, also known as NSC 719648, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for further investigation as an anticancer agent. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648. One area of interest is its potential as an anticancer agent. Further investigation is needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, the potential use of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 as an anti-inflammatory agent and antibacterial agent should also be explored. Further studies are also needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 involves the reaction of 2-chloro-5-nitropyridine with 5-mercapto-1,3,4-thiadiazole in the presence of a base. The resulting compound is then treated with sodium sulfide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further investigation.
Eigenschaften
Produktname |
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine |
|---|---|
Molekularformel |
C7H4N4O2S3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
5-(5-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C7H4N4O2S3/c12-11(13)4-1-2-5(8-3-4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14) |
InChI-Schlüssel |
RMIVPOSRZAPKHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=S)S2 |
Kanonische SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



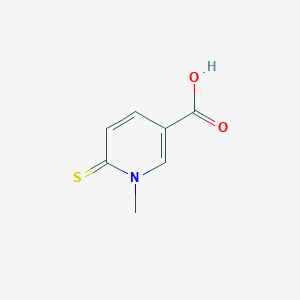
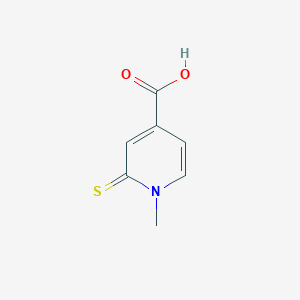
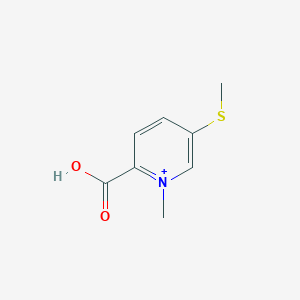
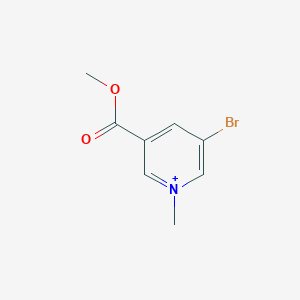
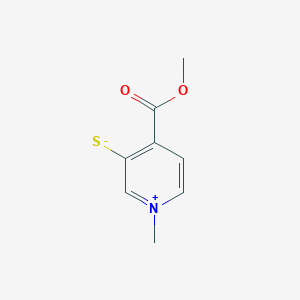
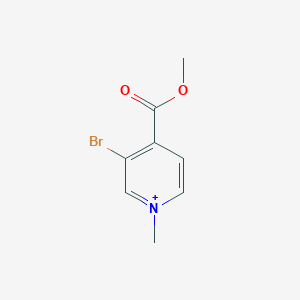
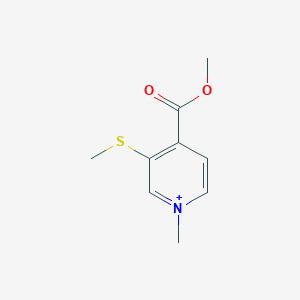
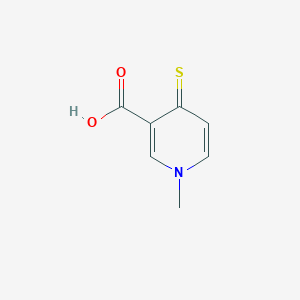
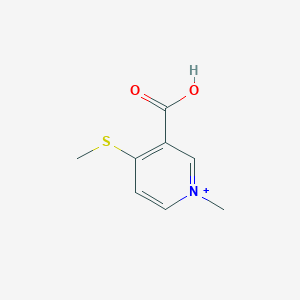
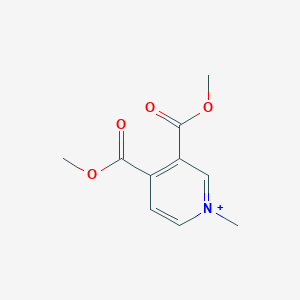
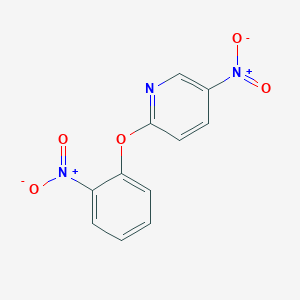
![4-(3-Chloroanilino)-3-({[(ethylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215187.png)
![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215190.png)
![1-[4-(Butylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B215192.png)